molecular formula C6H6BrNO2 B12516637 N-Methyl-3-bromofuran-2-carboxamide

N-Methyl-3-bromofuran-2-carboxamide

Cat. No.: B12516637
M. Wt: 204.02 g/mol
InChI Key: RGFCSBABKZXBEH-UHFFFAOYSA-N
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Description

3-Bromo-furan-2-carboxylic acid methylamide is a heterocyclic organic compound that belongs to the furan family It is characterized by a furan ring substituted with a bromine atom at the 3-position and a carboxylic acid methylamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of furan-2-carboxylic acid, followed by the conversion of the carboxylic acid group to a methylamide group using reagents such as thionyl chloride and methylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-furan-2-carboxylic acid methylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-furan-2-carboxylic acid methylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-furan-2-carboxylic acid methylamide involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid methylamide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of functional groups makes it a versatile compound for various synthetic and research purposes .

Properties

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

IUPAC Name

3-bromo-N-methylfuran-2-carboxamide

InChI

InChI=1S/C6H6BrNO2/c1-8-6(9)5-4(7)2-3-10-5/h2-3H,1H3,(H,8,9)

InChI Key

RGFCSBABKZXBEH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CO1)Br

Origin of Product

United States

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